molecular formula C20H23NO5S B2507916 N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-ethoxy-5-methylbenzenesulfonamide CAS No. 2034441-90-0

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-ethoxy-5-methylbenzenesulfonamide

Cat. No.: B2507916
CAS No.: 2034441-90-0
M. Wt: 389.47
InChI Key: VSZIADUJQUNZLK-UHFFFAOYSA-N
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Description

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-ethoxy-5-methylbenzenesulfonamide is a complex organic compound that features a benzofuran ring, a hydroxypropyl group, an ethoxy group, and a methylbenzenesulfonamide moiety. Compounds containing benzofuran rings are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties .

Mechanism of Action

Target of Action

The primary targets of N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-ethoxy-5-methylbenzenesulfonamide Benzofuran compounds, which this compound is a derivative of, have been found to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

The specific mode of action of This compound Benzofuran derivatives have been shown to have diverse pharmacological activities, which suggests that they interact with various biological targets .

Biochemical Pathways

The biochemical pathways affected by This compound Benzofuran derivatives have been found to have a wide range of biological and pharmacological applications, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of This compound Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing .

Result of Action

The molecular and cellular effects of This compound Benzofuran derivatives have been found to have a wide range of biological and pharmacological applications, suggesting that they may have diverse molecular and cellular effects .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound The broad range of clinical uses of benzofuran derivatives indicates the diverse pharmacological activities of this series of compounds, suggesting that they may be influenced by various environmental factors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-ethoxy-5-methylbenzenesulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring and the hydroxypropyl group.

    Reduction: Reduction reactions can target the sulfonamide moiety, potentially converting it to an amine.

    Substitution: The ethoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include amines or alcohols.

    Substitution: Products will vary depending on the nucleophile used but may include ethers or other substituted derivatives.

Scientific Research Applications

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-ethoxy-5-methylbenzenesulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds like benzofuran-2-carboxylic acid and benzofuran-2-ylmethanol share the benzofuran core structure.

    Sulfonamides: Compounds such as sulfanilamide and sulfamethoxazole share the sulfonamide functional group.

Uniqueness

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-ethoxy-5-methylbenzenesulfonamide is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-ethoxy-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO5S/c1-4-25-17-10-9-14(2)11-18(17)27(23,24)21-13-20(3,22)19-12-15-7-5-6-8-16(15)26-19/h5-12,21-22H,4,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSZIADUJQUNZLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C)S(=O)(=O)NCC(C)(C2=CC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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